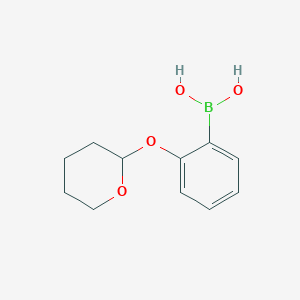

![molecular formula C15H12Cl2O3 B1452022 Chlorure de 2-[(3-chlorobenzyl)oxy]-3-méthoxybenzoyle CAS No. 1160250-15-6](/img/structure/B1452022.png)

Chlorure de 2-[(3-chlorobenzyl)oxy]-3-méthoxybenzoyle

Vue d'ensemble

Description

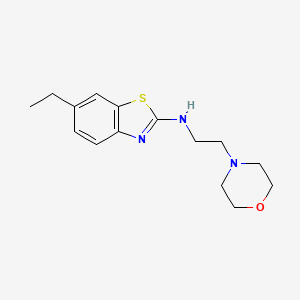

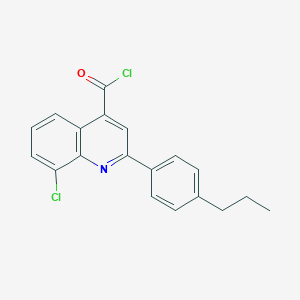

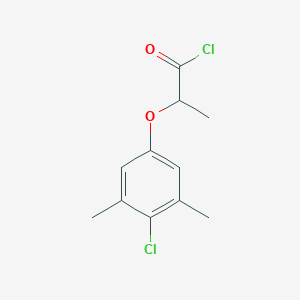

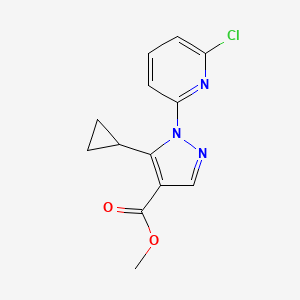

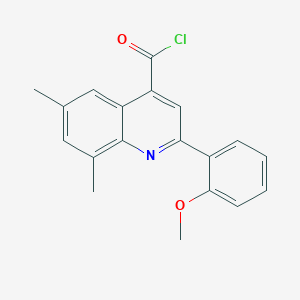

The compound “2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride” is a chemical compound with the molecular formula C15H12Cl2O3 . It is related to the class of compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) .

Applications De Recherche Scientifique

Amélioration de l'hydrolyse

Le composé est utilisé dans l'hydrolyse du chlorure de 2-chlorobenzal, qui est la principale méthode de production de 2-chlorobenzaldéhyde dans l'industrie . Les technologies de réacteur et les procédés réactionnels traditionnels de cette méthode sont sous-développés, ce qui entraîne une faible efficacité pendant le processus d'hydrolyse . Le composé a été utilisé pour améliorer les réacteurs hydrolytiques utilisés dans la production industrielle .

Simulation et analyse

Le composé a été utilisé dans des simulations et des analyses pour étudier les caractéristiques de dispersion des gouttelettes dans le réacteur . La distribution granulométrique des gouttelettes de phase dispersée et le diamètre moyen de Sauter (D 32) ont été utilisés pour caractériser l'effet de dispersion .

Amélioration du transfert de masse

Le composé a été utilisé pour obtenir une amélioration du transfert de masse dans le système de réaction d'hydrolyse . Le nombre de petites gouttelettes dans le système d'agitateur à pales inclinées à trois pales a augmenté de manière remarquable, et la largeur de la distribution granulométrique des gouttelettes a considérablement diminué .

Hydrolyse à l'échelle du laboratoire

Le composé a été utilisé dans l'hydrolyse à l'échelle du laboratoire du chlorure de 2-chlorobenzal . La condition optimale de l'hydrolyse à l'échelle du laboratoire du chlorure de 2-chlorobenzal est déterminée par un test à facteur unique et une optimisation d'expériences orthogonales .

Hydrolyse à l'échelle industrielle

Le composé a été utilisé dans l'hydrolyse à l'échelle industrielle du chlorure de 2-chlorobenzal . L'effet de l'hydrolyse à l'échelle industrielle du chlorure de 2-chlorobenzal est étudié après l'application de la solution technique optimale à l'échelle du laboratoire .

Activité anti-inflammatoire et analgésique

Un nouveau dérivé de l'acide salicylique appelé acide 2-((3 (chlorométhyl)benzoyl)oxy)benzoïque (3-CH2Cl) a été introduit comme un composé alternatif potentiel pour remplacer l'AAS . Les résultats de l'évaluation préliminaire de la spécificité de la COX-2, du profil de toxicité, de l'activité analgésique, anti-inflammatoire et antiplaquettaire ont fait de 3-CH2Cl un composé prometteur pour le développement de « nouveaux » médicaments .

Réduction de la concentration de globules blancs cardiaques

Le composé a été observé pour réduire la concentration de globules blancs cardiaques . Cela pourrait être potentiellement bénéfique dans les conditions où il y a une réponse immunitaire excessive.

Réduction de la lésion des hépatocytes

Le composé a été observé pour réduire la lésion des hépatocytes . Cela pourrait être potentiellement bénéfique dans les conditions où il y a des dommages ou des maladies du foie.

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various proteins and enzymes, influencing their function .

Mode of Action

Based on its chemical structure, it may undergo nucleophilic substitution reactions at the benzylic position .

Biochemical Pathways

Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride can be influenced by various environmental factors. For instance, the compound is a solid under normal conditions . Its reactivity may also be affected by the presence of other substances in the environment .

Analyse Biochimique

Biochemical Properties

2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride can affect gene expression and cellular metabolism. Additionally, this compound has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission. By inhibiting this enzyme, the compound can disrupt normal cellular communication, leading to altered cellular functions. Additionally, 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride can bind to DNA, causing changes in gene expression and potentially leading to cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biological activities .

Dosage Effects in Animal Models

The effects of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The involvement of these metabolic pathways is crucial for understanding the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride within cells and tissues are influenced by various factors, including its lipophilicity and interaction with transport proteins. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution within different cellular compartments. Additionally, transport proteins, such as P-glycoprotein, can influence the compound’s localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is an important determinant of its activity and function. This compound has been observed to localize primarily within the endoplasmic reticulum and mitochondria, where it can interact with various biomolecules and influence cellular processes. The presence of targeting signals and post-translational modifications may further direct the compound to specific subcellular compartments, affecting its biological activity .

Propriétés

IUPAC Name |

2-[(3-chlorophenyl)methoxy]-3-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-13-7-3-6-12(15(17)18)14(13)20-9-10-4-2-5-11(16)8-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBCNRXYGWIDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451939.png)

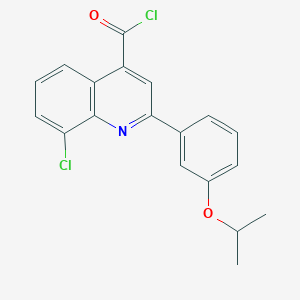

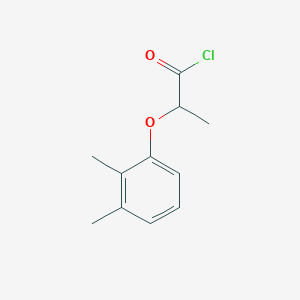

![2-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451954.png)

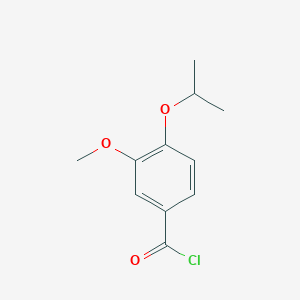

![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1451955.png)